molecular formula C16H12ClN3O2 B6517741 N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide CAS No. 931321-57-2

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6517741
CAS No.: 931321-57-2
M. Wt: 313.74 g/mol
InChI Key: JXCHFYQVZGICIT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold recognized in medicinal chemistry for its diverse biological activities and role as a bioisostere for carboxylic acids, esters, and carboxamides . This compound is of significant interest in early-stage pharmacological research, particularly for investigating the benzodiazepine (BZD) binding site on GABAA receptors. The molecular architecture of this compound aligns with established pharmacophore models for BZD site ligands, which typically require an aromatic ring and a proton-accepting group at a specific distance . The 1,3,4-oxadiazole ring can serve as this key proton-accepting moiety, while the pendant phenyl and 2-chlorobenzyl groups provide the hydrophobic elements necessary for interaction with the receptor's binding pockets . Research on structurally analogous 1,3,4-oxadiazole derivatives has demonstrated high affinity for the BZD receptor, with some compounds exhibiting potent hypnotic and anticonvulsant effects in preclinical models that are reversible by the antagonist flumazenil, confirming a receptor-mediated mechanism of action . As such, this chemical is a valuable template for developing novel neuroactive compounds and studying the structure-activity relationships (SAR) of GABAA receptor modulators. Its potential applications span research into anxiolytics, sedative-hypnotics, and anticonvulsants. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)10-18-14(21)16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCHFYQVZGICIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

The hydrazide reacts with phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-oxadiazole ring. This method is widely used due to its high efficiency, with yields reaching 70–85%.

Optimized Protocol :

  • Molar Ratio : Hydrazide:POCl₃ = 1:3.

  • Temperature : 110–120°C.

  • Time : 8–12 hours.

Mechanistic Insight : POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating the elimination of water and ring closure.

Acetic Acid-Catalyzed Cyclization

In cases where POCl₃ is unsuitable, cyclization proceeds in acetic acid at elevated temperatures. This method is milder but requires longer reaction times (18–24 hours) and yields 60–75%.

Key Advantage : Avoids highly corrosive reagents, making it scalable for industrial production.

Introduction of the 2-Chlorophenylmethyl Carboxamide Group

The final step involves coupling the oxadiazole carboxylic acid with 2-chlorobenzylamine. This is achieved via two approaches:

Carboxylic Acid Activation with Oxalyl Chloride

The oxadiazole-2-carboxylic acid reacts with oxalyl chloride to form the acyl chloride, which subsequently couples with 2-chlorobenzylamine in dichloromethane (DCM). Triethylamine is added to neutralize HCl, driving the reaction to completion.

Typical Yields : 65–80%.
Conditions :

  • Temperature : 0–5°C (acyl chloride formation); room temperature (coupling).

  • Molar Ratio : Acid:oxalyl chloride:amine = 1:1.2:1.1.

Direct Amidation Using Coupling Agents

Modern protocols employ carbodiimides (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method minimizes side reactions and improves yields to 75–90%.

Example Protocol :

  • Oxadiazole-2-carboxylic acid (1 mmol), EDC·HCl (1.2 mmol), HOBt (1.1 mmol) in DCM.

  • Stir at room temperature for 1 hour.

  • Add 2-chlorobenzylamine (1.1 mmol) and stir for 12 hours.

Characterization and Analytical Validation

Synthetic batches are validated using:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : δ 7.41–7.68 (m, aromatic protons), 4.33 (s, CH₂), 14.43 (br, NH).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 313.74 [M+H]⁺.

  • HPLC Purity : >98% under reverse-phase conditions.

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competing pathways may yield 1,2,4-oxadiazole isomers. Using bulky solvents (e.g., toluene) or low temperatures suppresses isomerization.

Scalability of Amidation

Industrial-scale reactions face difficulties in removing coupling agents. Recent advances suggest using polymer-supported reagents to streamline purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
POCl₃ Cyclization8598High efficiency
Acetic Acid Cyclization7597Low toxicity
EDC/HOBt Amidation9099Minimal side reactions

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to amines or alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide can inhibit the growth of various cancer cell lines. A review highlighted that certain oxadiazole derivatives were tested against multiple cancer types, showing IC50 values significantly lower than established anticancer drugs .

Mechanism of Action
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis. The presence of the oxadiazole ring is crucial for these activities, as it participates in electron transfer processes that can lead to cellular damage in malignant cells .

Antimicrobial Properties
In addition to anticancer effects, this compound has been investigated for its potential antimicrobial properties. Studies indicate that oxadiazoles can exhibit activity against a range of pathogens including bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Material Science

Synthesis of Functional Materials
Oxadiazole derivatives are utilized in the synthesis of functional materials due to their unique electronic properties. They can serve as building blocks for polymers and other materials used in electronics and photonics. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and optical properties .

Photovoltaic Applications
Research suggests that oxadiazoles may also play a role in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them valuable in the development of efficient solar cells .

Biological Research

Inhibition Studies
Numerous studies have focused on the inhibition properties of this compound on specific enzymes or receptors involved in disease pathways. For example, some derivatives have shown potential as inhibitors of kinases associated with cancer progression .

Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the oxadiazole structure could significantly enhance their potency against specific cancer types .

Summary Table of Applications

Application Area Description Key Findings
Medicinal Chemistry Anticancer and antimicrobial activitySignificant inhibition against various cancer cell lines; potential for new antibiotics
Material Science Functional materials and photovoltaicsEnhancements in thermal stability and optical properties; use as building blocks in polymers
Biological Research Enzyme inhibition studiesEffective inhibitors of kinases linked to cancer; structure modifications enhance activity

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Substituted Oxadiazole Carboxamides

Compounds from Molecules (2013) with the 5-phenyl-1,3,4-oxadiazole-2-carboxamide backbone include:

Compound ID Substituent Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹)
6c 4-Methoxybenzylidene 41 166–167 C=N (1610), C=O amide (1670)
6d 4-Nitrobenzylidene 88 295–296 C=N (1615), C=O amide (1665)
6e 3-Phenylallylidene 91 158–159 C=N (1605), C=O amide (1675)

These analogs demonstrate that electron-withdrawing groups (e.g., nitro in 6d ) increase melting points and reaction yields compared to electron-donating groups (e.g., methoxy in 6c ) .

Sulfonamide-Functionalized Oxadiazoles

Compounds like N-(anilinocarbonyl)-5-phenyl-1,3,4-oxadiazole-2-sulfonamide (953, R=H) exhibit pesticidal activity against Cephalosporium saccharii and Helminthosporium oryzae, highlighting the role of sulfonamide substituents in bioactivity .

Thiadiazole and Isoxazolidinone Analogs

5-Phenyl-1,3,4-Thiadiazol-2-amines

In Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives show acetylcholinesterase (AChE) inhibition, with melting points ranging from 212–214°C .

Isoxazolidinone Derivatives

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone (CAS 81777-89-1) shares the 2-chlorobenzyl motif but lacks the oxadiazole-carboxamide framework.

Data Tables for Key Analogs

Table 1: Physicochemical Properties of Selected Analogs

Compound Class Molecular Formula Melting Point (°C) Bioactivity Reference
5-Phenyl-oxadiazole (6d) C₂₁H₁₆N₄O₄ 295–296 Not reported
5-(2-Chlorophenyl)-thiadiazole C₈H₅ClN₂S 212–214 AChE inhibition
Oxadiazole-sulfonamide (953) C₁₅H₁₂Cl₂N₄O₃S Not reported Fungicidal

Research Findings and Implications

Synthetic Accessibility : The target compound can likely be synthesized via cyclization of carbohydrazides, as demonstrated for analogs in Molecules (2013), though yields may vary with substituent choice .

Bioactivity Potential: The 2-chlorobenzyl group is associated with pesticidal (e.g., cumyluron ) and enzyme-inhibiting activity (e.g., AChE ), suggesting dual applications.

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing substituents improve thermal stability (higher melting points) .
  • Sulfur/oxygen heterocycle substitution modulates target selectivity (e.g., thiadiazoles vs. oxadiazoles) .

Biological Activity

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by various studies and data.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H12ClN3O
  • Molar Mass : 283.73 g/mol
  • CAS Number : Not specified in the search results but can be derived from related compounds.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that certain oxadiazole derivatives show significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds typically range from 1 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through a dose-dependent mechanism. The induction of apoptosis is believed to be linked to the disruption of cellular machinery involved in DNA replication .
  • Structure-Activity Relationship (SAR) :
    • Modifications on the oxadiazole ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhances anticancer activity, while substitutions at specific positions on the phenyl ring can either increase or decrease potency .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored:

  • Efficacy Against Bacterial Strains :
    • Compounds have shown effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
  • Mechanistic Insights :
    • The antimicrobial action is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, although specific mechanisms for individual compounds are still under investigation .

Anticonvulsant Activity

Research into the anticonvulsant properties of oxadiazole derivatives indicates potential therapeutic applications:

  • Evaluation in Animal Models :
    • Several derivatives were tested in animal models for their anticonvulsant effects using methods such as maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Many compounds displayed significant activity across these models .
  • Chemical Modifications :
    • The introduction of specific functional groups has been shown to enhance anticonvulsant activity, suggesting that further structural optimization could lead to more effective treatments for epilepsy .

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound and its derivatives:

StudyActivityFindings
AnticancerIC50 values in micromolar range against MCF-7 and HeLa cells; apoptosis induction confirmed.
AntimicrobialEffective against MRSA with MICs between 4–32 µg/mL; superior to chloramphenicol.
AnticonvulsantActive in MES and PTZ models; structural modifications enhanced efficacy.

Q & A

Basic Questions

Q. What established synthetic routes are available for N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, a method optimized for oxadiazole formation . Alternatively, cyclization of hydrazide precursors with trichloromethyl chloroformate (diphosgene) under reflux conditions (80–100°C, 6–8 hours) yields the 1,3,4-oxadiazole core. Post-functionalization of the carboxamide group can be achieved by coupling with 2-chlorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Which structural characterization techniques are critical for confirming the identity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

Technique Key Data Points Purpose
IR Spectroscopy C=O stretch (~1680 cm⁻¹), C-N (1250 cm⁻¹)Confirm oxadiazole and carboxamide groups
NMR (¹H/¹³C) Aromatic protons (δ 7.2–8.1 ppm), methylene (δ 4.5–4.8 ppm)Assign substituent positions
X-ray Crystallography Bond lengths (C-O: ~1.36 Å, C-N: ~1.32 Å)Validate planar oxadiazole geometry

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the oxadiazole pharmacophore (e.g., kinase inhibition, antimicrobial susceptibility). Use dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases) and validate via triplicate runs. For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines .

Advanced Questions

Q. How can inconsistencies in synthetic yields be addressed during scale-up?

  • Methodological Answer : Yield variations often stem from competing side reactions (e.g., hydrolysis of the oxadiazole ring). Mitigate by:

  • Optimizing Solvent Polarity : Use dichloromethane (low polarity) to suppress hydrolysis .
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for cyclization efficiency .
  • Inline Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction time .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:

  • Prodrug Modification : Introduce ester groups to enhance membrane permeability .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidative demethylation) .
  • Computational ADME Modeling : Predict logP and pKa via tools like Schrödinger’s QikProp to guide structural tweaks .

Q. How can computational modeling improve structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking Simulations : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize substituent modifications .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) of the 2-chlorophenyl group with IC₅₀ values to predict activity trends .
  • MD Simulations : Assess oxadiazole ring rigidity under physiological conditions (e.g., 310 K, 1 atm) to optimize binding kinetics .

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